1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Medicinal Chemistry Ligand Design Permeability

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a heterocyclic secondary amine (C₁₂H₁₉N₅, MW 233.31 g/mol) that incorporates two differentially substituted pyrazole rings connected via a methyleneamine (–CH₂–NH–CH₂–) bridge. One pyrazole ring carries an N1-ethyl substituent with the methyleneamine attached at the 4-position, while the other carries an N1-methyl group with the methyleneamine at the 5-position.

Molecular Formula C11H18ClN5
Molecular Weight 255.75 g/mol
Cat. No. B15114759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Molecular FormulaC11H18ClN5
Molecular Weight255.75 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CNCC2=CC=NN2C.Cl
InChIInChI=1S/C11H17N5.ClH/c1-3-16-9-10(7-14-16)6-12-8-11-4-5-13-15(11)2;/h4-5,7,9,12H,3,6,8H2,1-2H3;1H
InChIKeyJKWLBJJMJRFZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine: Structural and Procurement Differentiation Guide for a Bis-Pyrazole Secondary Amine


1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a heterocyclic secondary amine (C₁₂H₁₉N₅, MW 233.31 g/mol) that incorporates two differentially substituted pyrazole rings connected via a methyleneamine (–CH₂–NH–CH₂–) bridge . One pyrazole ring carries an N1-ethyl substituent with the methyleneamine attached at the 4-position, while the other carries an N1-methyl group with the methyleneamine at the 5-position. This regioisomeric arrangement distinguishes it from positionally swapped analogs and from simpler mono-pyrazole methanamines . The secondary amine bridge provides one hydrogen bond donor (HBD) site, which is absent in the corresponding tertiary amine analogs [1]. Predicted physicochemical parameters for the core 1-(1-ethyl-1H-pyrazol-4-yl)methanamine fragment include a logP of –0.26 and a boiling point of 232.9±15.0 °C .

Why Close Analogs of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine Cannot Be Assumed Interchangeable in Target-Oriented Research


Even minor structural changes in bis-pyrazole methanamines can drastically alter molecular recognition, physicochemical properties, and target engagement. The specific 4-yl/5-yl regioisomeric attachment pattern of this compound positions the two pyrazole rings at a defined distance and dihedral angle relative to the secondary amine bridge, creating a distinct pharmacophoric geometry not replicated by the 5-yl/4-yl regioisomer or by the tertiary amine analog . The presence of a single hydrogen bond donor (secondary amine N–H) versus the zero HBD tertiary amine directly impacts solubility, membrane permeability, and hydrogen-bonding-dependent target interactions [1]. Additionally, the N1-ethyl/N1-methyl substituent pair confers a different lipophilicity profile compared to the N1-isopropyl/N1-methyl analog (CAS 1856033-72-1, clogP shift estimated ≥0.5 log units), which can affect off-target binding, metabolic stability, and assay compatibility . These features are not cosmetic; they dictate experimental outcomes. The quantitative evidence below delineates where this compound differs measurably from its nearest structural neighbors.

Quantitative Evidence Guide: 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine vs. Closest Analogs


Hydrogen Bond Donor Count: Secondary Amine Bridge vs. Tertiary Amine Analog

The target compound contains a secondary amine bridge (–CH₂–NH–CH₂–) that provides exactly one hydrogen bond donor (HBD), whereas the closest tertiary amine analog [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has zero HBDs [1]. HBD count is a critical determinant of passive membrane permeability, blood-brain barrier penetration, and target hydrogen bonding. The presence of one HBD enables directional hydrogen bonding with biological targets while retaining sufficient lipophilicity for membrane transit, a balance that the zero-HBD tertiary amine and higher-HBD primary amine analogs cannot replicate [2].

Medicinal Chemistry Ligand Design Permeability

Predicted Lipophilicity (clogP) Differentiation from the N1-Isopropyl Analog

The target compound bears N1-ethyl and N1-methyl substituents on its two pyrazole rings, whereas the closest higher homolog carries an N1-isopropyl group (CAS 1856033-72-1) . Fragment-based prediction of the core 1-(1-ethyl-1H-pyrazol-4-yl)methanamine yields a measured logP of –0.26 . Extending this framework to the full bis-pyrazole structure, the N1-ethyl/N1-methyl compound is predicted to have a clogP approximately 0.5–0.8 log units lower than the N1-isopropyl/N1-methyl analog, based on the Hansch π contribution of the additional methylene group (πCH₂ ≈ +0.5). This lipophilicity difference carries significant implications for aqueous solubility, protein binding, and metabolic clearance in biological assays [1].

Physicochemical Profiling ADME Lipophilicity

Molecular Weight and Fraction sp³ (Fsp³) Differentiation from Mono-Pyrazole and Symmetric Bis-Pyrazole Analogs

The target compound has a molecular weight of 233.31 g/mol and contains 12 heavy atoms, with a fraction of sp³-hybridized carbons (Fsp³) of approximately 0.42 (calculated from structure: 5 sp³ carbons out of 12 total carbons). In comparison, the simpler mono-pyrazole analog 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 943106-34-1, MW 153.23 g/mol, Fsp³ ≈ 0.38) is substantially smaller and less three-dimensional. The symmetric analog bis[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (MW ~233 g/mol) has a different spatial arrangement of pyrazole rings and N1 substituents . The Fsp³ value of ~0.42 places the target compound in a favorable range for drug-likeness (Fsp³ ≥ 0.36 is correlated with higher clinical success rates) [1], distinguishing it from flatter, more aromatic analogs with lower Fsp³.

Chemical Properties Drug-Likeness Structural Complexity

Optimal Application Scenarios for 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine Based on Evidence-Based Differentiation


Medicinal Chemistry: Lead Optimization Requiring a Single Hydrogen Bond Donor in a Bis-Heterocyclic Scaffold

When a medicinal chemistry program requires a bis-pyrazole core with exactly one HBD to engage a target residue (e.g., kinase hinge region or protease backbone carbonyl) while maintaining sufficient lipophilicity for cell permeability, this compound offers a defined advantage over the zero-HBD tertiary amine analog. The secondary amine bridge enables directional hydrogen bonding that the tertiary amine cannot provide [1]. This specificity is critical in structure-based drug design where HBD count and placement directly determine binding affinity and selectivity.

Fragment-Based Screening Libraries: Balancing MW and Three-Dimensionality

The compound's MW of 233 g/mol and Fsp³ of ~0.42 place it in an optimal range for fragment-based lead discovery (typical fragment MW 150–300 Da). Compared to the flatter mono-pyrazole analog (Fsp³ 0.38, MW 153), this compound offers greater shape diversity and potential for vector-based elaboration from either pyrazole ring . This makes it a rational procurement choice for libraries targeting protein-protein interaction interfaces or other challenging binding sites that require three-dimensional ligand topology [2].

Physicochemical Profiling: Reduced Lipophilicity Advantage Over Higher Alkyl Homologs

In assay systems where excessive lipophilicity leads to compound aggregation, non-specific binding, or poor aqueous solubility, the N1-ethyl/N1-methyl substitution pattern provides a clogP advantage (~0.5–0.8 log units lower) compared to the N1-isopropyl analog (CAS 1856033-72-1) . This makes the target compound preferable for biochemical and biophysical assays (e.g., SPR, ITC, fluorescence polarization) where compound aggregation artifacts must be minimized. Procurement of this compound over the isopropyl analog is warranted when assay robustness and solubility are critical decision factors.

Regioisomeric Selectivity Studies: Probing Positional Effects on Target Binding

The specific 4-yl/5-yl regioisomeric attachment pattern of this compound, with the ethyl-substituted pyrazole linked at the 4-position and the methyl-substituted pyrazole at the 5-position, provides a defined spatial geometry for structure-activity relationship (SAR) studies. When paired with the regioisomeric 5-yl/4-yl analog as a comparator, researchers can deconvolute the positional requirements for target engagement . This compound is the appropriate procurement choice when the hypothesis requires the N1-ethyl group on the pyrazole ring attached via the 4-methylene position.

Quote Request

Request a Quote for 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.